N,N-Dimethylacetamide-d9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trideuterio-N,N-bis(trideuteriomethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHOOIRPVKKKFG-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628367 | |
| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16727-10-9, 116057-81-9 | |
| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethylacetamid-d9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 116057-81-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Applications in Advanced Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
DMAc-d9 is extensively utilized as a specialized solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. sigmaaldrich.com With an isotopic purity often exceeding 99 atom % D, it is particularly suited for routine and advanced NMR analyses. sigmaaldrich.comsigmaaldrich.com The primary advantage of using deuterated solvents like DMAc-d9 is the substitution of hydrogen (¹H) with deuterium (B1214612) (²H), which resonates at a different frequency, thus preventing solvent signals from interfering with the analyte's spectrum. tcichemicals.comsavemyexams.com
Mitigation of Proton Signals and Enhancement of Spectral Clarity
In ¹H NMR spectroscopy, the signals from proton-containing solvents can be massive compared to the signals from the sample of interest, potentially overwhelming the spectrum and obscuring crucial data. simsonpharma.com The use of deuterated solvents, such as DMAc-d9, is a standard practice to circumvent this issue. labinsights.nlmagritek.com By replacing hydrogen atoms with deuterium, the large solvent signal is effectively eliminated from the ¹H NMR spectrum, leading to significantly enhanced spectral clarity and precision. labinsights.nl This allows for the unambiguous observation and analysis of the proton signals originating solely from the dissolved analyte. Even in highly deuterated solvents, a small residual proton signal can be observed, which can sometimes be used as a concentration reference. nih.gov
The high deuteration level of DMAc-d9 ensures that background signals from protons are minimized, which is essential for obtaining clear and high-resolution spectra. This is particularly important when analyzing dilute samples or substances with complex proton signals.
Facilitation of Structural Elucidation in Complex Molecular Systems
The clarity afforded by DMAc-d9 is instrumental in the structural elucidation of complex organic molecules. With the solvent background removed, subtle details of the analyte's ¹H NMR spectrum, such as chemical shifts, coupling constants, and signal multiplicities, become clearly discernible. This detailed information is fundamental for piecing together the molecular structure, identifying functional groups, and determining the stereochemistry of a compound.
For instance, in the analysis of newly synthesized compounds or natural products, dissolving the sample in DMAc-d9 allows researchers to obtain a clean proton NMR spectrum, which is a critical step in confirming the proposed structure. The ability to dissolve a wide range of polar organic compounds makes DMAc-d9 a versatile solvent for these applications. sigmaaldrich.com The use of advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), in conjunction with DMAc-d9 further empowers chemists to unravel the intricate connectivity and spatial arrangement of atoms within complex molecular architectures. nih.gov
Utility in Macromolecular and Biological Systems Research
The application of NMR spectroscopy extends to the study of large and complex systems like polymers and biological macromolecules. In these fields, deuterated solvents are indispensable. DMAc-d9, often in a mixture with lithium chloride, can act as a solvent for cellulose, enabling NMR studies on this important biopolymer. sigmaaldrich.comresearchgate.net
In the realm of biological research, particularly in solid-state NMR (ssNMR) studies of protein aggregates like amyloid fibrils associated with diseases, deuterated environments are crucial. nih.gov While these studies often involve isotopic labeling of the protein itself, using a deuterated solvent can help to improve spectral resolution and sensitivity. researchgate.net Deuterium labeling, in general, is known to enhance resolution and sensitivity in multidimensional NMR experiments. researchgate.net Furthermore, techniques like Saturation Transfer Difference (STD) NMR, used to study ligand-protein interactions, benefit from the use of deuterated solvents to minimize interference and focus on the signals of the interacting molecules. researchgate.netunivpancasila.ac.id
Methodological Considerations for High-Resolution NMR Studies
Achieving high-resolution NMR spectra requires careful attention to several experimental parameters. The choice of solvent is a critical first step. A high-quality deuterated solvent like DMAc-d9 with high isotopic purity is essential, especially when sample quantities are limited. sci-hub.se
Key Methodological Points:
Sample Preparation: The sample must be completely dissolved in the deuterated solvent. mdpi.com For certain applications, filtering or degassing the sample may be necessary to remove paramagnetic impurities or dissolved oxygen, which can broaden NMR signals. sci-hub.se
Field-Frequency Lock: Modern NMR spectrometers utilize the deuterium signal from the solvent to "lock" the magnetic field strength. simsonpharma.comstudymind.co.uk This lock system continuously adjusts the magnetic field to compensate for any drift, ensuring the stability required for long experiments and high resolution. tcichemicals.com
Shimming: Optimizing the homogeneity of the magnetic field, a process known as shimming, is crucial for obtaining sharp NMR signals. The quality of the lock signal provided by the deuterated solvent aids in this process. sci-hub.se
Water Contamination: Water is a common contaminant that can introduce an unwanted proton signal in the NMR spectrum. Handling deuterated solvents in a dry environment and using thoroughly dried NMR tubes can help minimize water peaks. labinsights.nl
Prediction of Proton NMR Chemical Shifts of Dissolved Species
Computational methods, particularly machine learning algorithms, are increasingly used to predict NMR chemical shifts. mdpi.com Accurate prediction is highly dependent on accounting for the chemical environment, including the solvent. mdpi.comresearchgate.net The solvent can significantly influence the observed ¹H chemical shifts due to effects like hydrogen bonding and the solvent's dielectric constant. researchgate.netdntb.gov.ua
Research has been conducted to predict ¹H NMR chemical shifts of molecules dissolved in various deuterated solvents, including DMAc-d9. researchgate.netdntb.gov.ua These predictive models are trained on large datasets of experimentally measured spectra and are becoming powerful tools for structure verification and identification. mdpi.comschrodinger.com By comparing the experimentally obtained spectrum in DMAc-d9 with the predicted spectrum, researchers can gain confidence in their structural assignments.
Mass Spectrometry (MS) Applications
While the primary application of N,N-Dimethylacetamide-d9 is in NMR spectroscopy, its use can be relevant in studies that employ Mass Spectrometry (MS), often in conjunction with liquid chromatography (LC-MS). In such hyphenated techniques, the solvent used for sample preparation can be introduced into the mass spectrometer.
The presence of DMAc-d9 would result in a distinct molecular ion peak in the mass spectrum. For its non-deuterated counterpart, N,N-Dimethylacetamide, the electron ionization (EI) mass spectrum shows a prominent molecular ion at m/z 87, along with characteristic fragment ions at m/z 72, 44, and 43. massbank.eu For DMAc-d9, the molecular ion peak would be shifted to a higher mass-to-charge ratio (m/z 96) due to the nine deuterium atoms. sigmaaldrich.com This predictable mass shift can be used to confirm the presence of the deuterated solvent or to distinguish it from the non-deuterated form in a sample.
In studies involving hydrogen-deuterium exchange (HDX) coupled with mass spectrometry, which are used to probe protein conformation and dynamics, the principles of isotopic labeling are central. While DMAc-d9 itself is not the primary reagent for HDX, its use as a solvent in preparatory stages for samples destined for such analysis is plausible, especially in integrated workflows that also involve NMR.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₄D₉NO | sigmaaldrich.com |
| Molecular Weight | 96.18 g/mol | sigmaaldrich.comcymitquimica.com |
| Isotopic Purity | ≥99 atom % D | sigmaaldrich.comsigmaaldrich.com |
| Physical State | Colorless Liquid | sigmaaldrich.com |
| Boiling Point | 164-166 °C | sigmaaldrich.com |
| Melting Point | -20 °C | sigmaaldrich.com |
| Density | 1.033 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.438 | sigmaaldrich.com |
| InChI Key | FXHOOIRPVKKKFG-GQALSZNTSA-N | sigmaaldrich.com |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | DMAc-d9 |
| N,N-Dimethylacetamide | DMAc |
| Deuterium | D or ²H |
| Hydrogen | H or ¹H |
| Lithium Chloride | LiCl |
| Water | H₂O |
| Deuterium Oxide | D₂O |
| Tetramethylsilane | TMS |
| Chloroform-d | CDCl₃ |
| Dimethyl Sulfoxide-d6 | DMSO-d6 |
| Methanol-d4 | CD₃OD |
| Acetonitrile-d3 | CD₃CN |
| Benzene-d6 | C₆D₆ |
| Toluene-d8 | - |
| Tetrahydrofuran-d8 | THF-d8 |
| Trifluoroacetic Acid-d | TFA-d |
| Acetic Acid | - |
| Dimethylamine (B145610) | - |
| Formaldehyde | - |
| Hydrogen Peroxide | - |
| Potassium Permanganate | - |
| Hydrochloric Acid | - |
| Sulfuric Acid | - |
| N-methyl-2-pyrrolidinone | - |
| Histidine | - |
| Disodium Carbonate | - |
| Phosgene | - |
| Chlorine | - |
| Hypoxanthine | - |
| Phosphatidylcholine | - |
| Phosphatidylethanolamine | - |
| Diglycolic acid | - |
| Diethylene glycole-d8 | - |
| Benzylamine | - |
| N-benzylmorpholine | - |
| N-methylmorpholine N-oxide | NMMO |
| 1-ethyl-3-methylimidazolium acetate | EMIM-OAc |
Implementation as an Internal Standard in Quantitative LC-MS Assays
In quantitative liquid chromatography-mass spectrometry (LC-MS) assays, an ideal internal standard should have chemical and physical properties very similar to the analyte of interest but with a different mass-to-charge ratio (m/z) to allow for distinct detection by the mass spectrometer. Deuterated compounds like DMAc-d9 serve this purpose exceptionally well. Because the deuterium atoms add mass to the molecule without significantly altering its chemical behavior, DMAc-d9 co-elutes with the non-deuterated analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer's ion source. epa.gov This co-behavior compensates for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the target analyte.
A prime example of this application is the quantification of N,N-Dimethylacetamide (DMA) and its primary metabolite, N-monomethylacetamide (MMA), in human plasma. researchgate.net In a study developing a robust LC-MS method for this purpose, DMAc-d9 was used as the internal standard. researchgate.net The method demonstrated high accuracy and precision, with the recovery of DMA from plasma ranging from 97-101%. researchgate.net This high level of recovery underscores the effectiveness of DMAc-d9 in correcting for analytical variability.
Similarly, in the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of DMA and MMA in pediatric plasma, deuterated N,N-Dimethylacetamide was employed as the internal standard. nih.gov This method was successfully applied to measure the concentrations of these compounds in a large number of patient samples, highlighting the reliability of the deuterated internal standard in a clinical research setting. nih.gov
Method Development and Validation for Analytical Quantification
The development and validation of analytical methods are critical for ensuring the reliability of quantitative data. This compound plays a crucial role in this process, particularly for methods designed to quantify DMA and its metabolites. The use of a deuterated internal standard is a cornerstone of robust method validation, which typically includes assessments of linearity, accuracy, precision, selectivity, and stability.
In the development of an LC-MS method for DMA and MMA in human plasma, the calibration curve was linear over a wide concentration range, from 1 to 4000 µM. researchgate.net The lower limits of quantification (LLOQs) were determined to be 1.8 µM for DMA and 8.6 µM for MMA, with even lower limits of detection (LODs) of 0.53 µM and 2.52 µM, respectively. researchgate.net The precision of the method was demonstrated by low inter-day and intra-day variations, with coefficients of variation (CV) of less than 6.3% for DMA and less than 8.6% for MMA. researchgate.net The stability of the analytes was also confirmed under various storage conditions. researchgate.net
Another study focused on validating an LC-MS/MS method for pediatric plasma samples established linearity for DMA and MMA up to 1200 µg/L and 200 µg/L, respectively, with a lower limit of quantification of 1 µg/L for both analytes. nih.gov The accuracy and precision of the calibrators were within ±10% across four concentration levels, and the analytes demonstrated stability for 14 days under three different storage conditions. nih.gov
Furthermore, a method for the simultaneous determination of urinary DMA and its metabolites using LC-MS/MS also highlights the utility of a robust analytical procedure. nih.govnih.gov This method demonstrated a wide dynamic range for calibration curves (0.05-5 mg/l) and low limits of detection for DMA and its metabolites. nih.govnih.gov The within-run accuracies were high (96.5%-109.6%), and the relative standard deviations for precision were low (3.43%-10.31%). nih.gov These validation parameters confirm that the developed method is precise and suitable for quantifying low concentrations of these compounds. nih.govnih.gov
The following interactive data tables summarize the key parameters from these method validation studies:
| Analyte | Matrix | Internal Standard | Linear Range | LLOQ | LOD | Recovery | Intra/Inter-day Precision (%CV) | Reference |
| DMA | Human Plasma | DMA-d9 | 1 - 4000 µM | 1.8 µM | 0.53 µM | 97-101% | <6.3% | researchgate.net |
| MMA | Human Plasma | DMA-d9 | 1 - 4000 µM | 8.6 µM | 2.52 µM | 76-100% | <8.6% | researchgate.net |
| DMA | Pediatric Plasma | [H2]9-DMA | up to 1200 µg/L | 1 µg/L | - | - | <10% | nih.gov |
| MMA | Pediatric Plasma | [H2]9-DMA | up to 200 µg/L | 1 µg/L | - | - | <10% | nih.gov |
| DMA | Urine | - | 0.05 - 5 mg/l | - | 0.04 mg/l | - | 3.43-10.31% (within-run) | nih.gov |
| DMAC-OH | Urine | - | 0.05 - 5 mg/l | - | 0.02 mg/l | - | 3.43-10.31% (within-run) | nih.gov |
| NMAC | Urine | - | 0.05 - 5 mg/l | - | 0.05 mg/l | - | 3.43-10.31% (within-run) | nih.gov |
| AMMA | Urine | - | 0.05 - 5 mg/l | - | 0.02 mg/l | - | 3.43-10.31% (within-run) | nih.gov |
Role As a Solvent and Reaction Medium in Chemical Synthesis
Comprehensive Analysis of Polar Aprotic Solvent Properties in Chemical Reactions
Polar aprotic solvents, such as N,N-Dimethylacetamide-d9, possess a large dipole moment and a high dielectric constant but lack acidic protons. This class of solvents does not act as a hydrogen bond donor, which significantly influences the rates and mechanisms of various reactions.
This compound, like its non-deuterated form, is an excellent solvent for promoting nucleophilic substitution reactions, particularly SN2 reactions. libretexts.org Polar aprotic solvents can solvate cations effectively through their negatively polarized heteroatoms (in this case, the oxygen of the carbonyl group), leaving the anionic nucleophile relatively "bare" and more reactive. reddit.com This lack of strong solvation of the nucleophile, compared to protic solvents which would form hydrogen bonds, increases its nucleophilicity and accelerates the reaction rate. reddit.com
For instance, in reactions involving anionic nucleophiles, the rate of reaction can be significantly enhanced when conducted in a polar aprotic solvent like DMAc. This is because the activation energy required for the nucleophile to attack the electrophilic center is lowered in the absence of a dense solvation shell. stackexchange.com
| Property | Value for N,N-Dimethylacetamide |
|---|---|
| Dielectric Constant | 37.8 |
| Dipole Moment | 3.79 D |
| Boiling Point | 165-166 °C |
| Density | 0.937 g/mL at 25 °C |
The high solvating power of this compound for a wide range of polymers makes it an ideal medium for polymerization reactions. atamanchemicals.comeschemy.com It is extensively used in the production of high-performance polymers such as polyimides, polyacrylonitrile, and polyurethanes. ruiandachemical.comatamanchemicals.com In these processes, the solvent not only dissolves the monomers and the growing polymer chains, ensuring a homogeneous reaction mixture, but can also influence the polymerization kinetics and the properties of the final polymer. eschemy.com
The polar nature of DMAc can stabilize charged intermediates and transition states that may occur during polymerization, thereby facilitating the reaction. nbinno.com Its high boiling point is also advantageous for polymerizations that require elevated temperatures to proceed at a reasonable rate. eschemy.com
The ability of a solvent to stabilize the transition state of a reaction relative to the ground state of the reactants can have a profound impact on the reaction rate. Polar aprotic solvents like this compound excel at stabilizing polar or charged transition states. libretexts.org For reactions that proceed through a transition state with a greater charge separation than the reactants, these solvents can significantly lower the activation energy, thus increasing the reaction rate. youtube.com Theoretical studies on the reactions of amides like DMAc have provided insights into their kinetic behavior and the mechanisms of hydrogen abstraction, which are fundamental to understanding their role in stabilizing transition states. researchgate.nettheses-algerie.com
Specific Applications in Advanced Chemical Synthesis
In the realm of advanced chemical synthesis, particularly in the pharmaceutical industry, this compound serves as a crucial solvent for the creation of complex molecules and the formulation of active pharmaceutical ingredients in research settings.
N,N-Dimethylacetamide is widely employed as a reaction solvent in the synthesis of numerous pharmaceuticals, including antibiotics and other therapeutic agents. atamanchemicals.comeschemy.com Its ability to dissolve a broad spectrum of reactants and reagents, coupled with its stability under various reaction conditions, makes it a preferred choice for multi-step syntheses. ruiandachemical.comchemicalbook.com For instance, it is used in the production of cephalosporins and as a medium for reactions involving strong bases. nbinno.comwikipedia.org The deuterated form, this compound, would be particularly useful in the synthesis of deuterated drug molecules, which can exhibit improved pharmacokinetic profiles. medchemexpress.comsemanticscholar.org The synthesis of deuterated heterocycles, an important class of compounds in medicinal chemistry, can be facilitated by deuterated reagents and solvents. nih.gov
| Application Area | Examples of Use |
|---|---|
| Antibiotic Synthesis | Solvent for the production of cephalosporins. nbinno.com |
| Polymer-based Drug Delivery | Solvent for polymers used in drug formulations. |
| Peptide Synthesis | Reaction medium for peptide coupling reactions. |
| Synthesis of Heterocycles | Facilitates reactions for creating complex cyclic structures. |
In pharmaceutical research and development, achieving adequate solubility of an active pharmaceutical ingredient is often a significant challenge. N,N-Dimethylacetamide is recognized for its excellent ability to dissolve poorly water-soluble APIs, which is essential for in vitro and early-stage in vivo studies. taylorandfrancis.com It is an FDA-approved solvent and is used as an excipient in some drug formulations. chemicalbook.comtaylorandfrancis.com this compound can be particularly valuable in research settings where NMR analysis of the API formulation is required, as it will not interfere with the proton signals of the dissolved drug. Its utility in dissolving a wide array of compounds also extends to its use in creating stock solutions for high-throughput screening and other research applications. medchemexpress.com
Preparation of Perdeuterated Cellulose Solvents
The use of deuterated solvents is crucial for specific analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, to investigate the molecular interactions and dissolution mechanisms of cellulose. This compound (DMAc-d9) is a key component in the preparation of a perdeuterated solvent system for cellulose, often in combination with a salt like lithium chloride (LiCl). researchgate.netnih.gov The primary purpose of using a deuterated solvent is to avoid interference from the solvent's own proton signals in ¹H NMR spectra, which would otherwise obscure the signals from the cellulose molecule being studied. This allows for a detailed analysis of the cellulose structure and its interactions with the solvent molecules.
The synthesis of this compound has been described in the scientific literature. researchgate.netnii.ac.jp One reported method involves a solvent-free gas-solid phase reaction. researchgate.netnii.ac.jp In this process, deuterated acetic acid (acetic acid-d4) is reacted with a dimethylamine-d6–carbon dioxide complex. researchgate.netnii.ac.jp This reaction is catalyzed by acidic alumina. researchgate.netnii.ac.jp A similar procedure can be employed to produce ¹⁵N-labeled DMAc-d9 by using the CO₂-complex of ¹⁵N-dimethylamine-d6. researchgate.netnii.ac.jp The reaction steps are typically optimized with non-labeled compounds to ensure high yields and reproducibility before proceeding with the more expensive deuterated and isotopically labeled starting materials. researchgate.net
The resulting this compound is then used, often with the addition of lithium chloride, to create a solvent system capable of dissolving cellulose. researchgate.netnih.govresearchgate.net The dissolution of cellulose in the DMAc/LiCl system involves the disruption of the extensive intermolecular hydrogen bonding network of the cellulose chains. nih.govresearchgate.net The chloride ions from LiCl are understood to play a crucial role by forming strong hydrogen bonds with the hydroxyl protons of the cellulose. nih.gov Concurrently, the lithium cations are solvated by the DMAc molecules. nih.gov This synergistic action effectively separates the cellulose chains, leading to their dissolution and the formation of a homogeneous solution. nih.gov
The preparation of these perdeuterated cellulose solutions is fundamental for advanced research into the structure and properties of cellulose. By using techniques like ¹³C and ¹H NMR spectroscopy with these specialized solvents, researchers can gain detailed insights into the changes in the hydrogen bonding of cellulose during swelling, dissolution, and regeneration. researchgate.net
| Starting Material 1 | Starting Material 2 | Catalyst | Product |
| Acetic acid-d4 | Dimethylamine-d6–carbon dioxide complex | Acidic alumina | This compound (DMAc-d9) |
| Acetic acid-d4 | ¹⁵N-Dimethylamine-d6–carbon dioxide complex | Acidic alumina | ¹⁵N-N,N-Dimethylacetamide-d9 (¹⁵N-DMAc-d9) |
Synthesis, Purity Assessment, and Quality Control in Research
Synthetic Methodologies for N,N-Dimethylacetamide-d9
The synthesis of this compound typically involves the reaction of deuterated precursors to introduce the deuterium (B1214612) atoms into the final molecule. The general principles of amide synthesis are adapted using isotopically labeled starting materials.
The laboratory synthesis of this compound mirrors the industrial preparation of its non-deuterated counterpart, with the critical difference being the use of deuterated reactants. The common commercial synthesis of DMAc involves the reaction of dimethylamine (B145610) with acetic anhydride (B1165640) or acetic acid. chemicalbook.comatamanchemicals.com
For the deuterated analog, the most direct synthetic route involves the acylation of deuterated dimethylamine with a deuterated acetyl source. A plausible and efficient strategy is the reaction of dimethylamine-d6 hydrochloride with acetyl-d3 chloride or acetic anhydride-d6.
Reaction Scheme: CD₃COCl + (CD₃)₂NH → CD₃CON(CD₃)₂ + HCl
Alternatively, starting from deuterated acetic acid (acetic acid-d4) and deuterated dimethylamine (dimethylamine-d6) is also a viable pathway, often involving a dehydration step of the initially formed salt.
| Reactant | Role | Isotopic Label |
|---|---|---|
| Dimethylamine-d6 | Amine Source | Deuterium (²H) |
| Acetic Anhydride-d6 | Acetylating Agent | Deuterium (²H) |
| Acetyl-d3 Chloride | Acetylating Agent | Deuterium (²H) |
| Acetic Acid-d4 | Acetyl Source | Deuterium (²H) |
The choice of reactants depends on availability and cost, but the fundamental principle is the combination of a deuterated dimethylamino group with a deuterated acetyl group to form the perdeuterated amide.
For specialized research, such as in metabolic studies or as mass spectrometry standards, dual-labeled analogs like ¹⁵N-labeled this compound are required. The synthesis follows the same principles as above, but incorporates a ¹⁵N-labeled precursor.
The synthesis would start with ¹⁵N-labeled dimethylamine, which would then be reacted with a deuterated acetylating agent like acetic anhydride-d6.
Reaction Scheme for Dual-Labeling: CD₃CO-O-COCD₃ + (CD₃)₂¹⁵NH → CD₃CO¹⁵N(CD₃)₂ + CD₃COOH
This method ensures the incorporation of both ¹⁵N and deuterium isotopes into the final molecule, creating a valuable tool for advanced analytical and biological research.
Purification Techniques for High-Purity Research Grade Material
Achieving the high purity (often >99.5% chemical purity and >99 atom % D isotopic purity) demanded by research applications necessitates meticulous purification steps. sigmaaldrich.com The primary impurities to be removed are water, residual starting materials, and byproducts such as acetic acid.
N,N-Dimethylacetamide is hygroscopic and readily absorbs moisture from the atmosphere. Molecular sieves, particularly 3A or 4A types, are highly effective for removing water to achieve a super-dry solvent. researchgate.net The process involves allowing the synthesized this compound to stand over activated molecular sieves for several hours, often with gentle agitation. researchgate.net This method is preferred for final storage to maintain dryness. researchgate.net For removal of acidic impurities like acetic acid, basic drying agents such as barium oxide (BaO) or calcium oxide (CaO) can be used prior to distillation. researchgate.net
Fractional distillation is a cornerstone technique for purifying this compound from less volatile impurities and some byproducts. google.comjustia.com Due to its relatively high boiling point (164-166 °C at atmospheric pressure), distillation under reduced pressure (vacuum distillation) is often employed. lookchem.comsigmaaldrich.comresearchgate.net This approach lowers the required temperature, thereby preventing potential thermal decomposition of the compound during purification. dissertationtopic.net
A typical procedure involves an initial distillation to remove bulk impurities, followed by a final fractional distillation from a suitable drying agent like calcium hydride (CaH₂) to remove the last traces of water and other reactive impurities. researchgate.net
| Property | Value | Significance |
|---|---|---|
| Boiling Point (atm) | 164-166 °C | Dictates the need for vacuum distillation to prevent decomposition. sigmaaldrich.com |
| Density | 1.033 g/mL at 25 °C | Useful for volume-to-mass conversions during synthesis and purification. lookchem.comsigmaaldrich.com |
| Hygroscopicity | High | Necessitates careful handling and drying with agents like molecular sieves. researchgate.net |
Analytical Validation and Purity Assessment Methodologies
To certify the quality of research-grade this compound, a suite of analytical techniques is employed to confirm its identity, chemical purity, and isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is the primary tool for assessing isotopic purity. researchgate.net In a highly deuterated solvent, the residual proton signals are very small. By integrating these signals against a known internal standard, the degree of deuteration (e.g., 99.8 atom % D) can be accurately determined. researchgate.net ¹³C NMR can also be used to confirm the structure and isotopic enrichment.
Gas Chromatography (GC) : GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to determine chemical purity. This technique separates volatile impurities from the main compound, allowing for their quantification. chromservis.eu High-purity grades suitable for demanding applications like headspace GC are validated using this method. merckmillipore.com
Karl Fischer Titration : This is the standard method for quantifying trace amounts of water in the final product. eurisotop.com Given the hygroscopic nature of DMAc, ensuring a low water content is critical for many applications, especially in moisture-sensitive reactions.
Mass Spectrometry (MS) : MS confirms the molecular weight of the compound, which for this compound is approximately 96.18 g/mol . sigmaaldrich.commedchemexpress.com This technique verifies that the desired level of deuteration has been achieved (a mass shift of +9 compared to the non-deuterated version). sigmaaldrich.com
| Technique | Parameter Assessed | Typical Specification |
|---|---|---|
| ¹H NMR | Isotopic Purity / Degree of Deuteration | ≥99.5 atom % D |
| GC-FID / GC-MS | Chemical Purity (presence of organic impurities) | ≥99.8% |
| Karl Fischer Titration | Water Content | ≤0.01% |
| Mass Spectrometry | Molecular Weight Confirmation | M+9 mass shift observed. sigmaaldrich.com |
Through the careful application of these synthesis, purification, and analytical validation strategies, high-purity this compound is produced, meeting the stringent requirements of the research community.
High-Resolution Mass Spectrometry for Isotopic Purity Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for verifying the isotopic purity of this compound. This method measures the mass-to-charge ratio (m/z) of ions with extremely high precision, allowing for the differentiation between molecules with very small mass differences.
The substitution of nine protium (B1232500) atoms (¹H, atomic mass ≈ 1.0078 u) with nine deuterium atoms (²H, atomic mass ≈ 2.0141 u) results in a significant increase in the molecular weight of the compound. HRMS can precisely measure this mass difference, confirming the incorporation of deuterium.
Table 2: Molecular Mass Comparison for Isotopic Purity Verification
| Compound | Chemical Formula | Theoretical Monoisotopic Mass ( g/mol ) |
| N,N-Dimethylacetamide | C₄H₉NO | 87.0684 |
| This compound | C₄D₉NO | 96.1251 |
Evaluation of Trace Impurity Effects on Reaction Kinetics
In scientific research, particularly in the study of reaction kinetics, the purity of solvents is paramount. While this compound is primarily used for its isotopic properties, the presence of trace chemical impurities can have profound and often overlooked effects on reaction rates and mechanisms.
Trace impurities can interfere with kinetic studies in several ways:
Competing Reactants: Impurities may react with reagents, consuming them and leading to inaccurate rate calculations.
Catalytic or Inhibitory Effects: Certain impurities can act as unintended catalysts, accelerating reaction rates, or as inhibitors, slowing them down. This is particularly critical in studies of sensitive catalytic systems.
Side Reactions: Impurities can initiate or participate in side reactions, leading to a complex mixture of products and complicating the analysis of the primary reaction pathway.
Common impurities in deuterated solvents can include residual non-deuterated solvent, water, and other organic compounds from the synthesis or purification process. du.edupitt.eduresearchgate.net For example, in a moisture-sensitive reaction, trace amounts of water in the this compound could significantly alter the reaction kinetics. Similarly, residual starting materials from the synthesis of the deuterated solvent could interact with the chemical system under investigation.
Therefore, the use of high-purity this compound, thoroughly characterized by techniques like NMR and HRMS to ensure the absence of such impurities, is essential for obtaining reliable and reproducible kinetic data. Researchers often rely on detailed certificates of analysis that specify the levels of both isotopic and chemical purity to ensure the integrity of their experimental results.
Q & A
What experimental precautions are critical when handling DMA-d9 in NMR studies, and how do its hazards influence experimental design?
DMA-d9 is classified under Acute Toxicity Category 4 for dermal and inhalation exposure, requiring strict safety protocols . Key precautions include:
- Ventilation : Use fume hoods to avoid vapor inhalation.
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Storage : Keep in sealed containers in cool, dry areas to minimize decomposition .
Advanced Consideration : For long-term NMR experiments, design protocols to minimize repeated exposure by using automated sample loaders or closed-loop systems. Toxicity data from non-deuterated analogs (e.g., DMA) suggest cumulative hepatotoxicity risks, necessitating periodic health monitoring in prolonged studies .
How does isotopic purity (99 atom % D) impact NMR spectral resolution, and what methods validate deuterium incorporation in DMA-d9?
DMA-d9’s 99% deuterium purity reduces proton interference in NMR, enhancing signal-to-noise ratios for analytes in solutions . However, residual protons at C-2 and N-methyl positions (due to incomplete deuteration) may cause minor splitting in H-NMR spectra.
Validation Methods :
- Mass Spectrometry (MS) : Quantify deuterium enrichment via isotopic peak distribution analysis .
- H-NMR : Detect residual protonation at specific sites using lock solvents like DMSO-d6 .
Advanced Research : For ultra-high-resolution studies (e.g., protein dynamics), use DMA-d9 with >99.5% D purity, synthesized via iterative exchange reactions with DO under catalytic conditions .
What are the limitations of DMA-d9 as a solvent in low-temperature NMR experiments, and how can these be mitigated?
DMA-d9 has a melting point of −20°C, limiting its utility in cryogenic NMR (<−30°C). Below this temperature, viscosity increases, causing line broadening .
Mitigation Strategies :
- Solvent Blending : Mix with lower-viscosity deuterated solvents (e.g., CDCl) while ensuring chemical compatibility.
- Dynamic Nuclear Polarization (DNP) : Use hyperpolarization techniques to enhance sensitivity, reducing reliance on solvent properties .
How do trace impurities in DMA-d9 affect kinetic studies of organocatalytic reactions, and what purification methods are recommended?
Residual acetic acid (<0.1%) or dimethylamine in DMA-d9 can alter reaction kinetics by protonating catalysts or forming side products.
Purification Methods :
- Molecular Sieves : Remove water and acidic impurities via 3Å sieves.
- Distillation : Fractional distillation under reduced pressure (boiling range: 164.5–167.5°C) ensures ≥99.9% purity .
Advanced Analysis : Use gas chromatography (GC) with a polar column (e.g., DB-WAX) to quantify impurities at ppm levels .
What contradictions exist in the reported toxicity profiles of DMA-d9, and how should researchers reconcile these in risk assessments?
While DMA-d9’s safety data is limited, its non-deuterated analog (DMA) shows hepatotoxicity and developmental toxicity in rodents . However, deuterated compounds often exhibit reduced metabolic activation, potentially lowering toxicity.
Resolution Strategy :
- Comparative Studies : Conduct in vitro assays (e.g., HepG2 cell viability) comparing DMA and DMA-d9 to assess deuterium’s protective effects.
- Threshold Limits : Adopt OSHA’s DMA exposure limit (10 ppm time-weighted average) as a conservative benchmark for DMA-d9 until isotope-specific data is available .
What methodological challenges arise when using DMA-d9 in hybrid solvent systems for polymer synthesis, and how can they be addressed?
DMA-d9’s high polarity can destabilize non-polar monomers (e.g., styrene derivatives), leading to phase separation.
Solutions :
- Co-Solvents : Introduce deuterated toluene or THF to adjust polarity gradients.
- Surfactants : Use deuterated block copolymers (e.g., PS-b-PMMA-d) to stabilize emulsions .
Advanced Applications : In RAFT polymerization, monitor deuterium exchange between DMA-d9 and polymer end-groups via H-NMR to track chain-transfer efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
